REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([NH:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.CC1(C)C(C)(C)[O:21][B:20](B2OC(C)(C)C(C)(C)O2)[O:19]1.C([O-])(=O)C.[K+]>[Pd].O1CCOCC1>[CH3:8][N:6]1[C:5](=[O:9])[C:4]([NH:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[N:3][C:2]([B:20]([OH:21])[OH:19])=[CH:7]1 |f:2.3|
|
Name
|
186a
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(C(N(C1)C)=O)NC=1C=NC=CC1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
|
Name
|
potassium acetate
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
204 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
it was stirred at 100° C. for 3 h under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL round-bottomed flask equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
After bubbling nitrogen through the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
WASH
|
Details
|
The residue solid was washed with petroleum ether (2×30 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(N=C(C1=O)NC=1C=NC=CC1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 406 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |